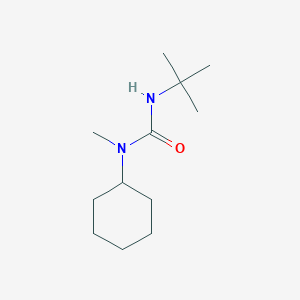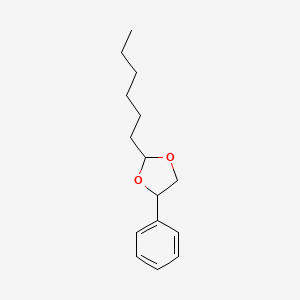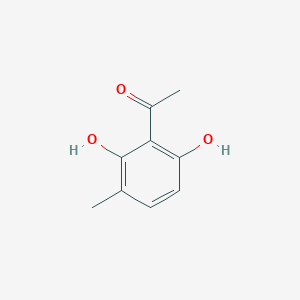
2',6'-Dihydroxy-3'-methylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dihydroxy-3’-methylacetophenone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is a phenolic compound, characterized by the presence of hydroxyl groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dihydroxy-3’-methylacetophenone can be achieved through several methods. One common approach involves the cyclization reaction of p-hydroxybenzyl aldehyde. This reaction typically requires specific oxidizing agents to obtain the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dihydroxy-3’-methylacetophenone may involve large-scale chemical processes. These processes often utilize readily available raw materials and optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced technologies and equipment can further enhance the production yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dihydroxy-3’-methylacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the acetophenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 2’,6’-Dihydroxy-3’-methylacetophenone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2’,6’-Dihydroxy-3’-methylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and enzyme interactions.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dihydroxy-3’-methylacetophenone involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. These interactions may contribute to its observed biological activities, such as antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4’-Dihydroxy-3’-methylacetophenone
- 2’,6’-Dihydroxy-4’-methoxy-3’-methylacetophenone
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
Uniqueness
2’,6’-Dihydroxy-3’-methylacetophenone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological properties. Compared to similar compounds, it may exhibit distinct antioxidant and antimicrobial activities, making it valuable for various applications.
Propiedades
Número CAS |
29183-78-6 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
1-(2,6-dihydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h3-4,11-12H,1-2H3 |
Clave InChI |
QAWBTVDBXWOTRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


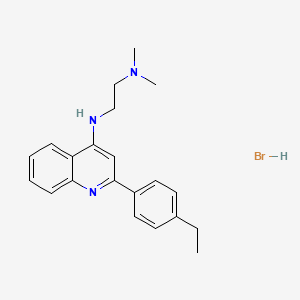
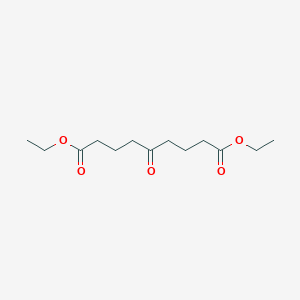
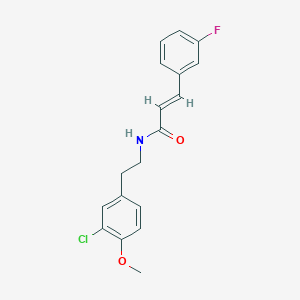

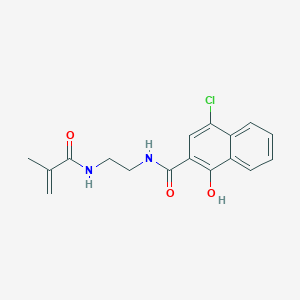
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
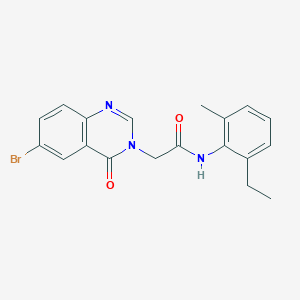
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
